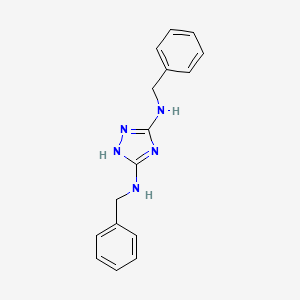
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the triazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1,2,4-triazole-3,5-diamine with benzyl halides under basic conditions. A common method includes:
Starting Materials: 1,2,4-triazole-3,5-diamine and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and benzyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: A simpler analog without benzyl groups, used as a DNA synthesis inhibitor.
3,5-Dibenzyl-1H-1,2,4-triazole: Similar structure but lacks the diamine functionality.
Properties
IUPAC Name |
3-N,5-N-dibenzyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNFUROEZDESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B5153469.png)
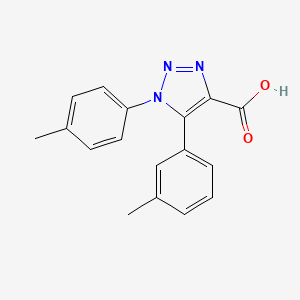
![3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one](/img/structure/B5153486.png)
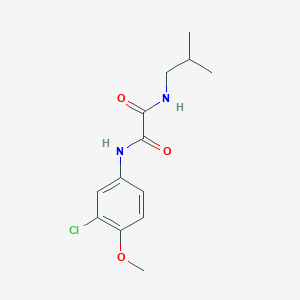
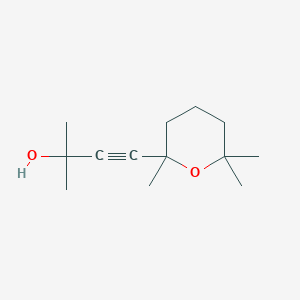
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B5153520.png)
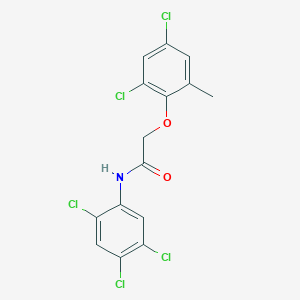
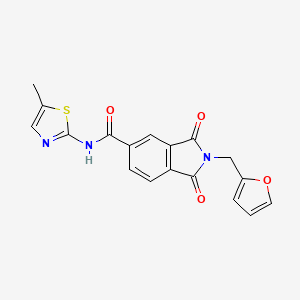
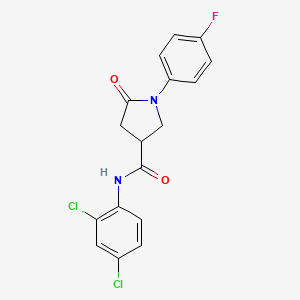
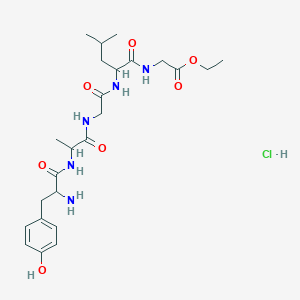
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
